molecular formula C14H22ClN B6214535 1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride CAS No. 2731014-47-2

1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B6214535
CAS No.: 2731014-47-2
M. Wt: 239.8
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Description

1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclopropyl group attached to a methanamine moiety, with a tert-butylphenyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated derivatives or oxides.

    Reduction Products: Amines or hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(3-Bromophenyl)cyclopropylmethanamine hydrochloride

Comparison: 1-[1-(3-tert-butylphenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds like 1-(3-chlorophenyl)cyclopropylmethanamine hydrochloride and 1-(3-bromophenyl)cyclopropylmethanamine hydrochloride, which have different substituents affecting their reactivity and applications.

Properties

CAS No.

2731014-47-2

Molecular Formula

C14H22ClN

Molecular Weight

239.8

Purity

95

Origin of Product

United States

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